molecular formula C16H19NO3 B8322910 N-Benzyl-3,4,5-trimethoxyaniline

N-Benzyl-3,4,5-trimethoxyaniline

Cat. No.: B8322910
M. Wt: 273.33 g/mol
InChI Key: CHFJSWORMFUINJ-UHFFFAOYSA-N
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Description

N-Benzyl-3,4,5-trimethoxyaniline is a substituted aniline derivative featuring a benzyl group attached to the nitrogen atom and three methoxy groups at the 3-, 4-, and 5-positions of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting tubulin polymerization or acting as kinase inhibitors .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

N-benzyl-3,4,5-trimethoxyaniline

InChI

InChI=1S/C16H19NO3/c1-18-14-9-13(10-15(19-2)16(14)20-3)17-11-12-7-5-4-6-8-12/h4-10,17H,11H2,1-3H3

InChI Key

CHFJSWORMFUINJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

N-Benzyl-3,4,5-trimethoxyaniline has been investigated for its anticancer properties. Studies have shown that it exhibits significant inhibitory effects on various cancer cell lines. For instance, one study reported that derivatives of this compound demonstrated cytotoxic activity against MDA-MB-231 breast cancer cells with IC50_{50} values ranging from 4.12 to 17.40 µM . The presence of multiple methoxy groups is believed to enhance its interaction with biological targets.

Sympatholytic Activity

The compound also exhibits sympatholytic activity, influencing the sympathetic nervous system and potentially affecting cardiovascular functions. This property opens avenues for its use in developing treatments for cardiovascular diseases.

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions to form complex molecules:

  • Scaffold Hopping : Recent research has demonstrated that scaffold hopping from this compound leads to the synthesis of novel flavan derivatives through a series of linear steps . This method allows chemists to explore new chemical spaces for drug discovery.
  • Synthesis of Quinazoline Derivatives : The compound has been utilized in synthesizing 8-methoxy-2-trimethoxyphenylquinazoline derivatives, which have shown promising antitumor activities . The ability to modify the aniline structure facilitates the creation of diverse chemical entities.

Antitumor Activity Evaluation

A comprehensive study evaluated various derivatives of this compound against different cancer cell lines. The results indicated that specific modifications in the structure significantly enhanced their anticancer activity. The most active compounds were identified with IC50_{50} values substantially lower than standard chemotherapeutic agents like docetaxel .

Cardiovascular Research

Research focusing on the sympatholytic effects of this compound revealed its potential as a therapeutic agent for managing hypertension and other cardiovascular conditions. The compound's ability to modulate sympathetic nervous system activity suggests it could be developed into a new class of antihypertensive drugs.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
3,4-DimethoxyanilineTwo methoxy groups on the aniline ringLess hydrophobic than N-benzyl variant
N-BenzylanilineBenzyl group attached to anilineLacks methoxy substituents
3-Methoxy-N-benzylanilineOne methoxy group at position 3Reduced biological activity
2-Methoxy-N-benzylanilineOne methoxy group at position 2Different electronic properties
This compoundThree methoxy groups enhancing solubilitySignificant biological activity

This table illustrates how this compound stands out due to its unique substitution pattern that enhances both solubility and biological activity compared to related compounds.

Comparison with Similar Compounds

N-Cyclopropyl-3,4,5-trimethoxyaniline

  • Structure : The nitrogen atom is substituted with a cyclopropyl group instead of benzyl.
  • Synthesis : Generated via reaction of 3,4,5-trimethoxyaniline with cyclopropane derivatives under carbonylative C–C bond activation conditions .
  • Properties: Forms intermediates like Benzyl cyclopropyl(3,4,5-trimethoxyphenyl)carbamate (1h) with a melting point of 66–68°C. Its molecular weight (calculated for intermediates) aligns with a formula of C₁₄H₁₉NO₃ (MW: 249.30 g/mol) .
  • Applications : Used in the modular synthesis of azepines, which are scaffolds for drug discovery .

N-Benzoyl-3,4,5-trimethoxyaniline

  • Structure : Features a benzoyl (C₆H₅CO-) group instead of benzyl.
  • Synthesis : Prepared by refluxing 3,4,5-trimethoxyaniline with benzoyl chloride in ethyl acetate, yielding gray crystals with a melting point of 140°C .
  • Properties: Higher melting point (140°C) compared to the cyclopropyl analog, indicating stronger intermolecular forces due to the planar benzoyl group. Molecular formula C₁₆H₁₉NO₄ (MW: 289.33 g/mol) .
  • Applications : Primarily serves as a precursor for more complex bioactive molecules.

5,6,7-Trimethoxybenzimidazole Derivatives (e.g., Compounds 8–15)

  • Structure : Benzimidazole core with 5,6,7-trimethoxy substitution; nitrogen substituents vary (e.g., aryl groups).
  • Synthesis : Derived from amidine intermediates (e.g., 28–30 ) via CuI-mediated cyclization. For example, compound 32 is debenzylated via hydrogenation to yield 10 .
  • Properties: Exhibit potent antitubulin activity (IC₅₀ values in nanomolar range), surpassing the parent aniline derivatives in bioactivity due to the fused heterocyclic system .

Comparative Data Table

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
N-Benzyl-3,4,5-trimethoxyaniline Benzyl (C₆H₅CH₂) C₁₆H₁₉NO₃ 273.33 Not reported Intermediate for antitubulin agents
N-Cyclopropyl-3,4,5-trimethoxyaniline Cyclopropyl C₁₃H₁₇NO₃ 235.28 66–68 Azepine synthesis
N-Benzoyl-3,4,5-trimethoxyaniline Benzoyl (C₆H₅CO) C₁₆H₁₉NO₄ 289.33 140 Precursor for bioactive molecules
5,6,7-Trimethoxybenzimidazole (Compound 10) Benzimidazole core C₁₄H₁₅N₂O₃ 265.28 Not reported Antitubulin agents (IC₅₀ < 100 nM)

Key Research Findings

  • Substituent Effects on Bioactivity : The benzimidazole derivatives (e.g., compound 10 ) exhibit significantly enhanced antitubulin activity compared to their aniline precursors. This highlights the importance of heterocyclic systems in enhancing target binding .
  • Thermal Stability : The benzoyl-substituted analog (140°C melting point) demonstrates greater thermal stability than the cyclopropyl analog (66–68°C), likely due to π-π stacking interactions in the crystalline state .
  • Synthetic Flexibility : CuI-mediated cyclization and hydrogenation are versatile methods for modifying the nitrogen substituent, enabling rapid diversification of analogs for structure-activity relationship (SAR) studies .

Preparation Methods

Reaction Design and Mechanism

The most documented approach involves a one-pot multicomponent reaction combining 3,4,5-trimethoxyaniline, benzyl isocyanide, and 2,2-dimethoxyacetaldehyde in methanol, catalyzed by formic acid. This method, adapted from indole synthesis protocols, initially forms N-benzyl-3,3-dimethoxy-2-(N-(3,4,5-trimethoxyphenyl)formamido)propanamide (Compound 1a) as an intermediate. The reaction proceeds via nucleophilic addition of the aniline to the aldehyde, followed by isocyanide insertion and cyclization.

Reaction Conditions:

  • Solvent: Methanol

  • Temperature: Room temperature (25°C)

  • Time: 2 hours

  • Yield: 94% for Compound 1a

Direct Alkylation with Benzyl Chloride

Procedure and Optimization

Adapting methodologies from N-benzylpiperidinol synthesis, 3,4,5-trimethoxyaniline reacts with benzyl chloride in toluene under reflux. A base (e.g., K2CO3) neutralizes HCl, driving the reaction toward quaternary ammonium salt formation.

Reaction Conditions:

  • Solvent: Toluene

  • Temperature: 90–110°C

  • Time: 2 hours

  • Yield: 60–80% (extrapolated from analogous reactions)

Purification and Challenges

The product precipitates as a white solid upon cooling, washed with cold toluene. Challenges include competing N- and O-alkylation, mitigated by controlling stoichiometry (1:1.5 aniline:benzyl chloride).

Comparative Analysis of Methods

Table 1: Efficiency and Practicality of Synthetic Routes

MethodStarting MaterialsKey ReagentsYieldPurificationScalability
Multicomponent Reaction3,4,5-TrimethoxyanilineBenzyl isocyanide94%Column chromatographyHigh
Direct Alkylation3,4,5-TrimethoxyanilineBenzyl chloride60%FiltrationModerate
Azide Hydrogenation3,4,5-TrimethoxyanilineNaN3, Pd/C[Ph2S]80%ExtractionLow

Spectroscopic Validation and Quality Control

NMR Spectroscopy

The target compound’s 1H NMR should display:

  • Aromatic protons: δ 6.09 (s, 2H, Ar-H).

  • Methoxy groups: δ 3.76–3.82 (s, 9H, 3×OCH3).

  • Benzyl CH2: δ 4.51 (d, J = 5.9 Hz, 2H).

Chromatographic Purity

Column chromatography (PE-EA, 4:1–1:1) resolves residual benzyl halides or unreacted aniline, ensuring >95% purity.

Industrial Applications and Cost Considerations

The multicomponent reaction offers superior atom economy and scalability, with benzyl isocyanide costing ~$50/mol (commercial suppliers). Direct alkylation, though lower-yielding, uses cheaper reagents (benzyl chloride: ~$20/mol) .

Q & A

Q. How is computational modeling integrated into the design of this compound-based inhibitors?

  • Answer :
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic features.
  • MD Simulations : Predict binding stability and residence time in target pockets .

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